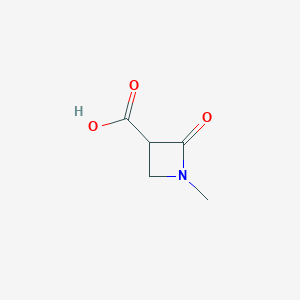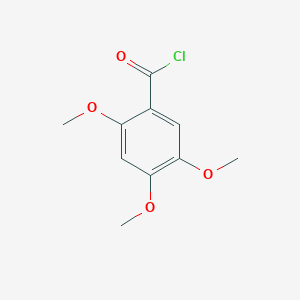
Ethyl 2-fluorobenzene-1-carboximidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-fluorobenzene-1-carboximidate hydrochloride is an organic compound . It is a type of carboximidate, which can be thought of as esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" . They are also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .
Synthesis Analysis
Carboximidates, such as this compound, are generally formed by the Pinner reaction . This process proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis
The molecular formula of this compound is C9H11ClFNO . It is a type of carboximidate, which can be thought of as esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" .Chemical Reactions Analysis
Carboximidates are good electrophiles and undergo a range of addition reactions; with aliphatic imidates generally reacting faster than aromatic imidates . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC(OR)3, aromatic imidates can also be converted but far less readily .作用機序
The mechanism of action of Ethyl 2-fluorobenzene-1-carboximidate hydrochloride involves the incorporation of the fluoro group into the peptide backbone. This modification can alter the conformation and stability of the peptide, leading to changes in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific peptide synthesized using this compound. However, studies have shown that fluoro-containing peptides can have enhanced stability and binding affinity compared to their non-fluoro counterparts.
実験室実験の利点と制限
The advantages of using Ethyl 2-fluorobenzene-1-carboximidate hydrochloride in lab experiments include the ability to prepare fluoro-containing peptides with enhanced properties and the ease of incorporation into the peptide backbone. However, limitations include the cost of the compound and the need for specialized equipment and expertise for peptide synthesis.
将来の方向性
For the use of Ethyl 2-fluorobenzene-1-carboximidate hydrochloride in scientific research include the development of new fluoro-containing peptides with unique properties and the exploration of their potential applications in drug discovery and biotechnology. Additionally, the development of new synthetic methods for fluoro-containing peptides may lead to more efficient and cost-effective preparation of these compounds.
科学的研究の応用
Ethyl 2-fluorobenzene-1-carboximidate hydrochloride is commonly used in the field of peptide synthesis for the preparation of fluoro-containing peptides. These peptides have been shown to have unique properties and are useful in the study of protein-protein interactions, enzyme catalysis, and drug discovery.
特性
IUPAC Name |
ethyl 2-fluorobenzenecarboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXZLSVUIHWXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3136816.png)




![Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide](/img/structure/B3136869.png)





![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)
